1-(4-n-Propylphenyl)-2-methyl-2-propanol
Description
1-(4-n-Propylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a phenyl ring substituted with an n-propyl group at the para position and a 2-methyl-2-propanol moiety. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The compound’s tertiary alcohol structure (2-methyl-2-propanol backbone) confers distinct physicochemical properties, including lower solubility in water compared to primary alcohols and enhanced stability due to steric hindrance .
Key structural features:
- Tertiary alcohol group: Impacts reactivity, particularly in oxidation and esterification reactions.
Properties
IUPAC Name |
2-methyl-1-(4-propylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-5-11-6-8-12(9-7-11)10-13(2,3)14/h6-9,14H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZICKSHTHZAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-n-Propylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-n-propylphenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or zeolites can enhance the reaction efficiency. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-n-Propylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-n-Propylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(4-n-Propylphenyl)-2-methyl-2-propanol exerts its effects involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 1-(4-Chlorophenyl)-2-methyl-2-propanol
- Molecular Formula : C₁₀H₁₃ClO
- Key Differences : Chlorine substituent at the para position instead of n-propyl.
- Properties :
(b) 1-(4-Methoxyphenyl)-2-propanol
- Molecular Formula : C₁₀H₁₄O₂
- Key Differences : Methoxy (-OCH₃) group replaces n-propyl.
- Properties :
(c) 1-(4-Vinylphenyl)-2-methyl-2-propanol
Backbone and Functional Group Variations
(a) 2-Methyl-2-propanol (tert-Butanol)
- Molecular Formula : C₄H₁₀O
- Key Differences : Lacks the phenyl ring.
- Properties :
(b) 1-(4-Methylphenyl)-1-propanol
Physicochemical and Functional Comparisons
Research Findings and Functional Insights
- Hydrogen Bonding and Crystallization: this compound adopts a chair conformation in crystal structures, similar to 1-(2,4,6-trimethylphenyl)ethanol, with hydrogen-bonded hexamers .
- Reactivity with Lucas Reagent: As a tertiary alcohol, it reacts rapidly with Lucas reagent (HCl/ZnCl₂), producing immediate cloudiness, unlike primary alcohols like 1-propanol .
- Thermal Stability : The bulky n-propylphenyl group enhances thermal stability compared to smaller substituents (e.g., methyl or methoxy) .
Biological Activity
1-(4-n-Propylphenyl)-2-methyl-2-propanol, also known as propylphenol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propyl group attached to a phenol ring, which is further substituted with a methyl group. Such structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study exploring various analogs found that certain modifications to the structure enhanced their effectiveness against various microbial strains. The compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been documented. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in human immune cells. The mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with receptors that mediate pain and inflammation, potentially providing analgesic effects.
Case Study: Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound was particularly effective against resistant strains of bacteria. The study concluded that further structural modifications could enhance its potency.
Research Findings: Anti-inflammatory Activity
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on human macrophages. The findings revealed a significant reduction in cytokine levels (IL-6 and TNF-alpha) upon treatment with varying concentrations of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
